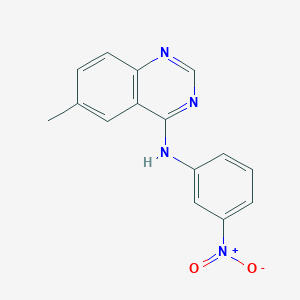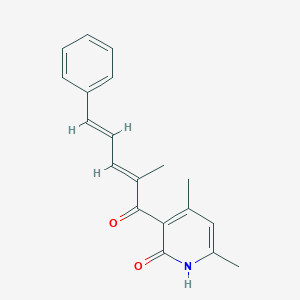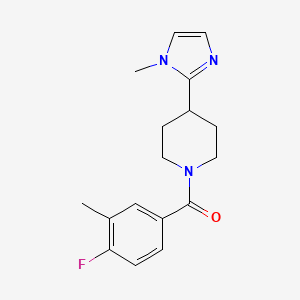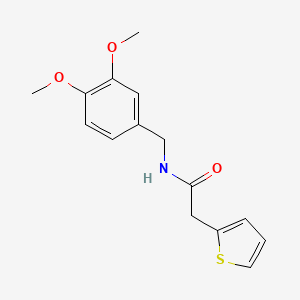
6-methyl-N-(3-nitrophenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinazolinamine derivatives typically involves catalytic hydrogenation, cyclization, and functional group transformations. For example, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared through catalytic hydrogenation, demonstrating a methodology potentially applicable to 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Elslager, Johnson, & Werbel, 1983). Additionally, tin(II) chloride-mediated reductive cyclization has been reported as an efficient route for synthesizing biheterocyclic compounds with quinazoline structures, indicating a versatile synthetic approach for complex quinazolinamine derivatives (Roy, Subramanian, & Roy, 2006).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by their planar quinazoline system and substituted phenyl rings, which can significantly influence their chemical and physical properties. For instance, in compounds with a nitrophenyl substituted quinazoline structure, crystallographic analysis has revealed the presence of hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which modify their chemical properties for specific applications. The presence of nitro groups and other substituents can enhance their reactivity towards reduction, nitrosation, and other reactions, as demonstrated in studies on related compounds (Hermecz et al., 1993).
Physical Properties Analysis
The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of specific quinazolinones have shown that substitutions at various positions can affect their melting points and solubility, indicating similar considerations for 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Vidule, 2011).
Chemical Properties Analysis
Quinazolinamines exhibit a range of chemical properties, including antimicrobial, antitumor, and enzyme inhibitory activities, depending on their specific substitutions. The functional groups and structural motifs within these molecules play critical roles in their interactions with biological targets, as evidenced by research on similar compounds (Desai & Dodiya, 2016).
科学的研究の応用
Antitumor and Antimalarial Applications
- Quinazolinamines, through their synthesis and modification, have shown potent antimalarial, antibacterial, and antitumor activity. Compounds in this class, including trimetrexate, have demonstrated a broad spectrum of antitumor effects and are under evaluation for clinical trials in cancer treatments (E. Elslager, J. Johnson, L. M. Werbel, 1983).
Dye Synthesis for Textile Applications
- 6-Nitro substituted quinazolinones have been utilized in the synthesis of styryl and azo disperse dyes for polyester, showcasing their application in the development of coloration technology. Despite the promising synthesis, the fastness properties of these dyes were found to be disappointing, indicating a need for further research to enhance their utility in textile applications (H. S. Bhatti, S. Seshadri, 2004).
Neuroprotection in Parkinson's Disease
- Selective inhibitors, including quinazolinone derivatives, have been studied for their protective effects against neurotoxicity in models of Parkinson's disease. These findings suggest potential applications in developing therapies for neurodegenerative diseases (P. Hantraye, E. Brouillet, R. Ferrante, et al., 1996).
Corrosion Inhibition
- Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic media. Their efficiency as inhibitors was demonstrated through electrochemical methods, surface analysis, and theoretical calculations, indicating their potential in materials science and engineering (N. Errahmany, M. Rbaa, A. Abousalem, et al., 2020).
Antimicrobial Activity
- Novel quinoline-based imidazoles derived from quinazolinone compounds have been synthesized and shown to exhibit antimicrobial activity, demonstrating the versatility of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Sunil Vodela, Venu Chakravarthula, 2016).
Photo-Disruptive Studies and DNA Interaction
- Research into 3-amino-2-methyl-quinazolin-4(3H)-ones revealed their photo-active properties towards plasmid DNA under UV irradiation. These studies inform the development of photo-chemo or photodynamic therapeutics, leveraging quinazolinone derivatives' interactions with DNA for therapeutic applications (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, et al., 2022).
特性
IUPAC Name |
6-methyl-N-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMUXOXHVQXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)
![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)
![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)
![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)
